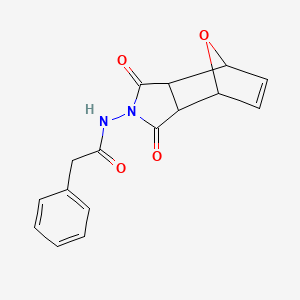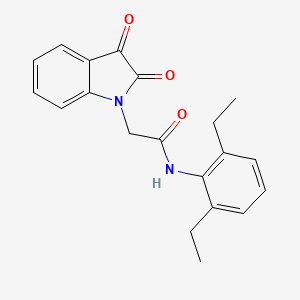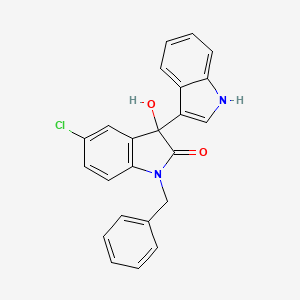![molecular formula C26H30FN5OS B4079242 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4079242.png)
2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Übersicht
Beschreibung
2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a triazole ring, a piperazine ring, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Cyclohexyl and Phenyl Groups: These groups are introduced via substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a condensation reaction between ethylenediamine and a suitable dihalide.
Introduction of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Final Coupling Reaction: The final step involves coupling the triazole and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and piperazine derivatives.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the triazole ring and fluorophenyl group suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}ACETAMIDE
- 4-AMINO-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE lies in its combination of structural features. The presence of both a triazole ring and a piperazine ring, along with a fluorophenyl group, provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.
Eigenschaften
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5OS/c27-21-11-13-22(14-12-21)30-15-17-31(18-16-30)24(33)19-34-26-29-28-25(20-7-3-1-4-8-20)32(26)23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUIJWNDZNRZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)

![4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4079190.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)

![1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4079228.png)
![5-(FURAN-2-YL)-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4079233.png)
![N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride](/img/structure/B4079245.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-Amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)
